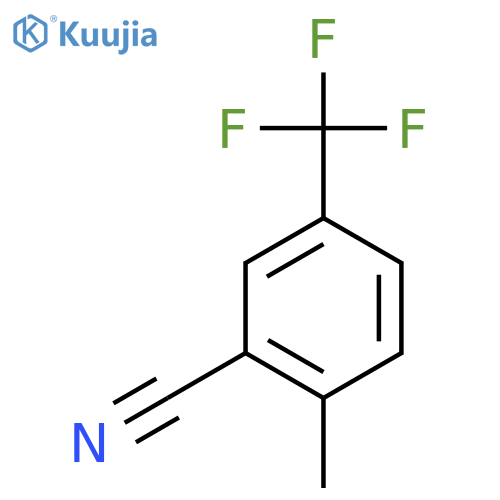

Cas no 261952-03-8 (2-Methyl-5-(trifluoromethyl)benzonitrile)

2-Methyl-5-(trifluoromethyl)benzonitrile 化学的及び物理的性質

名前と識別子

-

- 2-Methyl-5-(trifluoromethyl)benzonitrile

- Benzonitrile,2-methyl-5-(trifluoromethyl)-

- 2-methyl-5-trifluoromethylbenzonitrile

- DTXSID40379601

- A20980

- AKOS005063911

- C13389

- SCHEMBL4235811

- 261952-03-8

- FT-0647708

- Benzonitrile, 2-methyl-5-(trifluoromethyl)-

- PS-8505

- AM61873

- NKYUMNAHEJWIND-UHFFFAOYSA-N

- MFCD01631594

- 2-Methyl-5-trifluoromethyl-benzonitrile

- DB-067570

-

- MDL: MFCD01631594

- インチ: InChI=1S/C9H6F3N/c1-6-2-3-8(9(10,11)12)4-7(6)5-13/h2-4H,1H3

- InChIKey: NKYUMNAHEJWIND-UHFFFAOYSA-N

- ほほえんだ: CC1=CC=C(C=C1C#N)C(F)(F)F

計算された属性

- せいみつぶんしりょう: 185.04500

- どういたいしつりょう: 185.04523368g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 225

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 23.8Ų

- 疎水性パラメータ計算基準値(XlogP): 2.9

じっけんとくせい

- 密度みつど: 1.24±0.1 g/cm3 (20 ºC 760 Torr),

- ふってん: 213.7±35.0 ºC (760 Torr),

- フラッシュポイント: 83.0±25.9 ºC,

- ようかいど: 極微溶性(0.11 g/l)(25ºC)、

- PSA: 23.79000

- LogP: 2.88548

2-Methyl-5-(trifluoromethyl)benzonitrile セキュリティ情報

-

記号:

- シグナルワード:Danger

- 危害声明: H311,H302,H332,H315,H319

-

警告文:

P280H,P305

P351

P338,P309,P310 -

危険物標識:

- 危険レベル:6.1

2-Methyl-5-(trifluoromethyl)benzonitrile 税関データ

- 税関コード:2926909090

- 税関データ:

中国税関コード:

2926909090概要:

2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

2-Methyl-5-(trifluoromethyl)benzonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB129738-250 mg |

2-Methyl-5-(trifluoromethyl)benzonitrile, 98%; . |

261952-03-8 | 98% | 250 mg |

€75.60 | 2023-07-20 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H26549-1g |

2-Methyl-5-(trifluoromethyl)benzonitrile, 97% |

261952-03-8 | 97% | 1g |

¥2098.00 | 2023-02-09 | |

| TRC | M240395-1g |

2-Methyl-5-(trifluoromethyl)benzonitrile |

261952-03-8 | 1g |

$ 125.00 | 2022-06-04 | ||

| Alichem | A013006346-500mg |

2-Methyl-5-(trifluoromethyl)benzonitrile |

261952-03-8 | 97% | 500mg |

$855.75 | 2023-09-02 | |

| Alichem | A013006346-1g |

2-Methyl-5-(trifluoromethyl)benzonitrile |

261952-03-8 | 97% | 1g |

$1475.10 | 2023-09-02 | |

| Apollo Scientific | PC0455-250mg |

2-Methyl-5-(trifluoromethyl)benzonitrile |

261952-03-8 | 98% | 250mg |

£15.00 | 2025-02-19 | |

| Apollo Scientific | PC0455-5g |

2-Methyl-5-(trifluoromethyl)benzonitrile |

261952-03-8 | 98% | 5g |

£100.00 | 2023-09-02 | |

| Alichem | A013006346-250mg |

2-Methyl-5-(trifluoromethyl)benzonitrile |

261952-03-8 | 97% | 250mg |

$494.40 | 2023-09-02 | |

| Chemenu | CM153381-25g |

2-Methyl-5-(trifluoromethyl)benzonitrile |

261952-03-8 | 95+% | 25g |

$523 | 2021-06-17 | |

| eNovation Chemicals LLC | D502568-25g |

2-Methyl-5-(trifluoroMethyl)benzonitrile |

261952-03-8 | 97% | 25g |

$888 | 2024-05-24 |

2-Methyl-5-(trifluoromethyl)benzonitrile 関連文献

-

Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831

-

Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244

-

Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855

-

Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425

-

Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098

-

Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890

-

Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126

-

Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419

-

Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228

-

Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326

2-Methyl-5-(trifluoromethyl)benzonitrileに関する追加情報

Professional Introduction to 2-Methyl-5-(trifluoromethyl)benzonitrile (CAS No: 261952-03-8)

2-Methyl-5-(trifluoromethyl)benzonitrile, with the chemical formula C9H6F3N, is a fluorinated aromatic nitrile that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its unique structural and electronic properties. This compound, identified by its CAS number 261952-03-8, represents a class of molecules that exhibit promising biological activities, making it a valuable scaffold for drug discovery and material science applications.

The structural motif of 2-Methyl-5-(trifluoromethyl)benzonitrile consists of a benzene ring substituted with a methyl group at the 2-position and a trifluoromethyl group at the 5-position, with a nitrile group (-CN) attached to the 4-position. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, while the nitrile group introduces a polar moiety that can interact with biological targets. These features make it an attractive candidate for further derivatization and exploration in medicinal chemistry.

In recent years, there has been growing interest in fluorinated aromatic compounds due to their ability to modulate pharmacokinetic properties and improve binding affinity to biological targets. The trifluoromethyl group, in particular, is well-documented for its role in enhancing drug efficacy and bioavailability. Studies have shown that incorporation of this moiety can lead to increased metabolic stability, reduced susceptibility to enzymatic degradation, and improved cell membrane penetration. These attributes are particularly valuable in the development of small-molecule drugs where optimizing pharmacokinetic profiles is crucial.

Research into 2-Methyl-5-(trifluoromethyl)benzonitrile has revealed its potential as a precursor in the synthesis of various bioactive molecules. For instance, its benzene core can be further functionalized through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce additional substituents that may enhance biological activity. The nitrile group also provides a versatile handle for further chemical modifications, including hydrolysis to carboxylic acids or reduction to amides, which are common pharmacophores in drug molecules.

One of the most compelling aspects of 2-Methyl-5-(trifluoromethyl)benzonitrile is its potential application in the development of novel therapeutic agents. Preliminary studies have suggested that derivatives of this compound may exhibit inhibitory activity against various enzymes and receptors involved in diseases such as cancer, inflammation, and neurodegeneration. The combination of lipophilicity provided by the trifluoromethyl group and the polar interaction facilitated by the nitrile moiety suggests that this scaffold could be effective in targeting specific biological pathways.

The pharmaceutical industry has increasingly recognized the importance of fluorinated compounds in drug development. Fluoroaromatics are known for their ability to improve drug-like properties such as solubility, stability, and binding affinity. The methyl group at the 2-position in 2-Methyl-5-(trifluoromethyl)benzonitrile further contributes to these properties by enhancing molecular rigidity and reducing conformational flexibility. This rigidity can be advantageous in designing molecules that fit tightly into biological target sites, thereby improving therapeutic efficacy.

In addition to pharmaceutical applications, 2-Methyl-5-(trifluoromethyl)benzonitrile has shown promise in agrochemical research. Fluorinated compounds are frequently used in crop protection agents due to their enhanced environmental stability and improved bioactivity against pests and pathogens. The structural features of this compound make it a suitable candidate for developing novel pesticides or herbicides that offer improved performance while minimizing environmental impact.

The synthesis of 2-Methyl-5-(trifluoromethyl)benzonitrile typically involves multi-step organic reactions starting from commercially available precursors. Common synthetic routes include halogenation followed by nucleophilic substitution or metal-catalyzed cross-coupling reactions. The introduction of the trifluoromethyl group can be achieved through electrophilic aromatic substitution or via palladium-catalyzed coupling reactions involving trifluoromethanesulfonate esters or other suitable trifluoromethylation reagents. The final step often involves conversion of an intermediate halogenated derivative to the nitrile using appropriate cyanating agents.

The chemical properties of 2-Methyl-5-(trifluoromethyl)benzonitrile make it a versatile building block for further chemical exploration. Its reactivity allows for diverse functionalization strategies, enabling chemists to tailor its properties for specific applications. For example, palladium-catalyzed coupling reactions can be used to introduce aryl or vinyl groups at various positions on the benzene ring, expanding the library of possible derivatives. Additionally, transition-metal-catalyzed hydrogenation reactions can be employed to reduce double bonds or triple bonds present in more complex derivatives.

In conclusion,2-Methyl-5-(trifluoromethyl)benzonitrile (CAS No: 261952-03-8) is a multifaceted compound with significant potential in pharmaceutical and agrochemical research. Its unique structural features, including the presence of both a methyl group and a trifluoromethyl group along with a nitrile substituent,make it an invaluable scaffold for developing novel bioactive molecules. Ongoing research continues to uncover new applications for this compound, underscoring its importance as a key intermediate in modern chemical synthesis.

261952-03-8 (2-Methyl-5-(trifluoromethyl)benzonitrile) 関連製品

- 261952-06-1(4-Methyl-3-(trifluoromethyl)benzonitrile)

- 261952-04-9(3-Methyl-5-(trifluoromethyl)benzonitrile)

- 368-77-4(3-(Trifluoromethyl)benzonitrile)

- 1483-43-8(4-(Trifluoromethyl)isophthalonitrile)

- 25753-25-7(2,6-Bis(trifluoromethyl)benzonitrile)

- 51012-27-2(2,5-Bis(trifluoromethyl)benzonitrile)

- 27126-93-8(3,5-Bis(trifluoromethyl)benzonitrile)

- 177952-38-4(2,4-Bis(trifluoromethyl)benzonitrile)

- 447-60-9(2-(Trifluoromethyl)benzonitrile)

- 455-18-5(4-(Trifluoromethyl)benzonitrile)